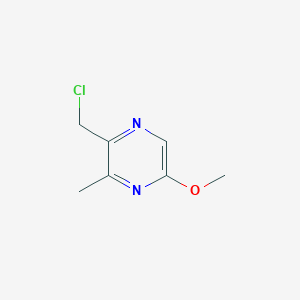
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is an organic compound that belongs to the class of maleonitriles This compound is characterized by the presence of an amino group, a decyloxy-substituted benzylidene group, and a maleonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile typically involves the condensation of 2-amino-3-maleonitrile with 4-(decyloxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The decyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkoxy or aryloxy-substituted derivatives.
科学的研究の応用
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.
類似化合物との比較
Similar Compounds
- 2-amino-3-((E)-4-methoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-ethoxybenzylideneamino)maleonitrile
- 2-amino-3-((E)-4-butoxybenzylideneamino)maleonitrile
Uniqueness
2-amino-3-((E)-4-(decyloxy)benzylideneamino)maleonitrile is unique due to the presence of the long decyloxy chain, which can influence its solubility, hydrophobicity, and overall molecular interactions. This structural feature may enhance its performance in specific applications, such as in the development of organic semiconductors or as a probe in biological assays.
特性
分子式 |
C21H28N4O |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3 |
InChIキー |
NKFIQJBPYKCCSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


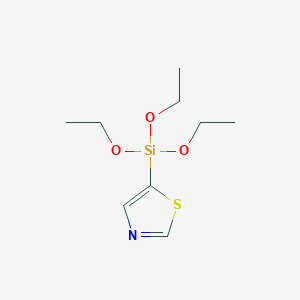
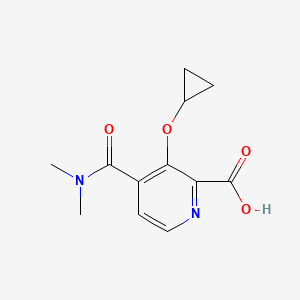
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
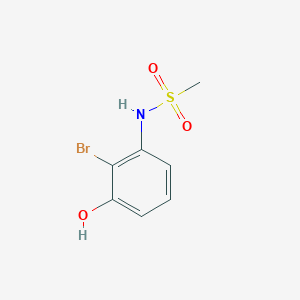




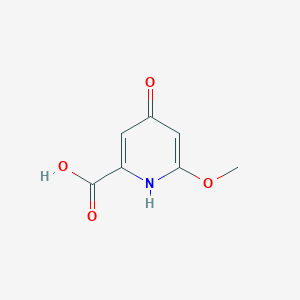


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

